1-(3-Phenoxy-3-phenylpropyl)pyrrolidine
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Overview
Description
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring attached to a phenoxy-phenylpropyl groupThe molecular formula of this compound is C19H23NO, and it has a molecular weight of 281.39 g/mol .
Preparation Methods
The synthesis of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxy-3-phenylpropyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenoxy-phenylpropyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects .
Comparison with Similar Compounds
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different substituents on the pyrrolidine ring and exhibit distinct biological activities.
Phenoxy derivatives: Compounds like phenoxyacetic acid and its derivatives share the phenoxy group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the phenoxy-phenylpropyl group, which imparts unique chemical and biological properties .
Properties
CAS No. |
42796-29-2 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(3-phenoxy-3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-3-9-17(10-4-1)19(13-16-20-14-7-8-15-20)21-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 |
InChI Key |
QFAQNOUMEXHBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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